molecular formula C17H21N5O3S B2704634 1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(furan-2-yl)methyl)piperazin-1-yl)ethanone CAS No. 886917-12-0

1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(furan-2-yl)methyl)piperazin-1-yl)ethanone

Cat. No.: B2704634
CAS No.: 886917-12-0
M. Wt: 375.45
InChI Key: RLKXLPLHBGYBDZ-UHFFFAOYSA-N
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Description

The compound is a derivative of 1,2,4-triazole, a class of heterocyclic compounds that contain three nitrogen atoms and two carbon atoms . These compounds are known to exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has attracted much attention due to their significant biological activities . The structures of these derivatives are usually confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is typically confirmed using various spectroscopic techniques, including IR, 1H-NMR, 13C-NMR, 2D NMR, and LC-MS .


Chemical Reactions Analysis

1,2,4-Triazole derivatives are known for their unique structure that facilitates the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .


Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives are typically determined using various spectroscopic techniques .

Scientific Research Applications

Antimicrobial Activities

Research on derivatives of 1,2,4-triazole, a core component of the chemical structure , has demonstrated promising antimicrobial properties. A study by Bektaş et al. (2007) synthesized novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives, which were screened for their antimicrobial activities, showing good or moderate activities against tested microorganisms (Bektaş et al., 2007).

Anticancer and Antioxidant Activities

Isothiazolopyridines, structurally related to our compound of interest, have been structurally characterized and evaluated for analgesic activities. Karczmarzyk and Malinka (2008) detailed the crystal and molecular structures of isothiazolopyridine derivatives, which showed significant stacking and potential biological activity, suggesting a route for exploring anticancer and antioxidant properties (Karczmarzyk & Malinka, 2008).

Antitumor Agents

Further extending the potential therapeutic applications, Badrey and Gomha (2012) synthesized a range of heterocycles with the intermediate 3-amino-8-hydroxy-4-imino-6-methyl-5-phenyl-4,5-dihydro-3H-chromeno-[2,3-d]pyrimidine, aiming at novel synthesis of triazines and triazepines as potential antitumor agents. This research highlights the synthetic versatility of related compounds and their relevance in developing antitumor therapies (Badrey & Gomha, 2012).

Electrochemical Synthesis and Biological Activity

In the realm of electrochemical synthesis, Amani and Nematollahi (2012) explored the electrochemical oxidation of 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone in the presence of nucleophiles, leading to the synthesis of new arylthiobenzazoles. This study not only opens avenues for innovative synthetic methodologies but also hints at the exploration of biological activities of the synthesized compounds (Amani & Nematollahi, 2012).

Mechanism of Action

The mechanism of action of 1,2,4-triazole derivatives often involves forming hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Safety and Hazards

The safety of 1,2,4-triazole derivatives is typically evaluated against normal cell lines. Most of the synthesized compounds have been found to have proper selectivity against normal and cytotoxic cancerous cell lines .

Future Directions

Given the broad biological activities and the significant role of 1,2,4-triazole derivatives in various fields, the discovery and development of more effective and potent derivatives is one of the most clinical challenges in modern medicinal chemistry .

Properties

IUPAC Name

1-[4-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(furan-2-yl)methyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O3S/c1-3-13-18-17-22(19-13)16(24)15(26-17)14(12-5-4-10-25-12)21-8-6-20(7-9-21)11(2)23/h4-5,10,14,24H,3,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLKXLPLHBGYBDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=CO3)N4CCN(CC4)C(=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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